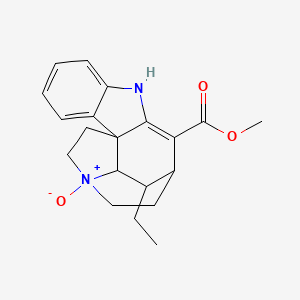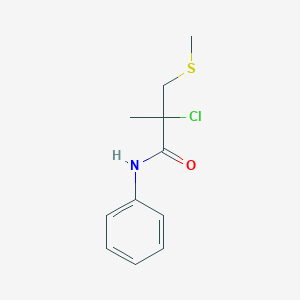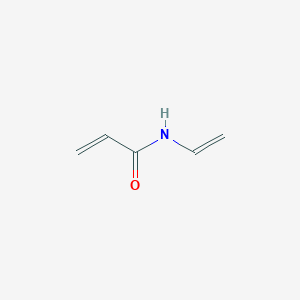
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol is a chemical compound that combines the structural features of furan and propanol. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular structure includes a furan ring and a hydroxypropoxy group, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of furan-2,5-dione with 3-(3-hydroxypropoxy)propan-1-ol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxypropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce different alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with molecular targets and pathways. The compound’s reactivity is attributed to the presence of the furan ring and hydroxypropoxy group, which can participate in various chemical reactions. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,3-dicarboxylic acid,furan-2,5-dione,3-(3-hydroxypropoxy)propan-1-ol: Shares similar structural features but differs in the presence of benzene and carboxylic acid groups.
Polypropylene glycol glycerol triether,maleic anhydride polyester: Similar in terms of the presence of furan and hydroxypropoxy groups but used in different applications.
Uniqueness
Furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
287726-78-7 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
furan-2,5-dione;3-(3-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C6H14O3.C4H2O3/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3/h7-8H,1-6H2;1-2H |
Clave InChI |
XFIFULIVWLHWNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC1=O.C(CO)COCCCO |
Números CAS relacionados |
37339-47-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
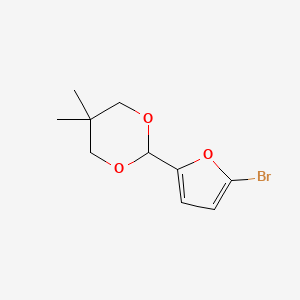

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
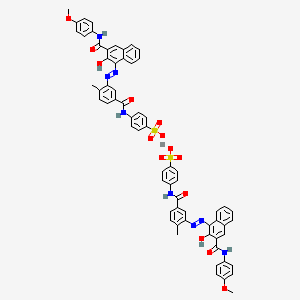
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
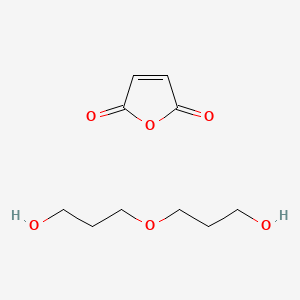
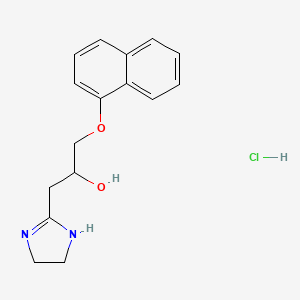

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
